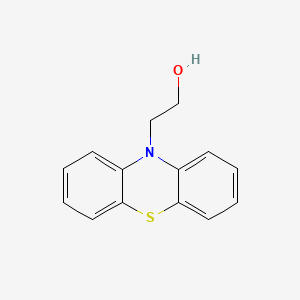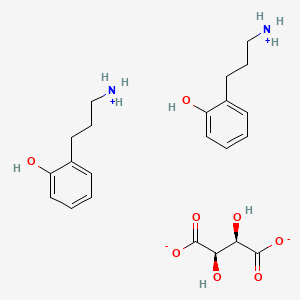
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The primary components include calcium carbonate, aluminium oxide, silica, and iron oxide . Portland cement is essential in the construction industry for its binding properties, making it a key ingredient in concrete, mortar, and other building materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Portland cement is produced through a series of chemical reactions that occur during the heating of raw materials in a kiln. The primary raw materials include limestone (calcium carbonate), clay (containing aluminium oxide and silica), and iron ore. These materials are finely ground and mixed in precise proportions before being fed into a rotary kiln. The kiln operates at temperatures exceeding 1200°C (2192°F), causing the raw materials to undergo a series of chemical reactions, resulting in the formation of clinker .
Industrial Production Methods
In industrial production, the clinker is rapidly cooled and then ground into a fine powder. Gypsum is added during the grinding process to control the setting time of the cement. The final product is Portland cement, which is then packaged and distributed for use in construction projects .
Analyse Chemischer Reaktionen
Types of Reactions
Portland cement undergoes several types of chemical reactions, including hydration, oxidation, and substitution reactions.
Hydration: When mixed with water, Portland cement undergoes hydration reactions, forming calcium silicate hydrate and calcium hydroxide. These reactions are exothermic and result in the hardening of the cement.
Oxidation: The presence of iron oxide in the raw materials leads to oxidation reactions during the kiln process, contributing to the formation of clinker.
Common Reagents and Conditions
Water: Essential for the hydration process.
Gypsum: Added to control the setting time.
Additives: Various chemical additives can be used to enhance specific properties of the cement.
Major Products Formed
Calcium Silicate Hydrate: The primary binding phase in hardened cement.
Calcium Hydroxide: A byproduct of the hydration process that contributes to the alkalinity of the cement.
Wissenschaftliche Forschungsanwendungen
Portland cement has numerous scientific research applications across various fields:
Chemistry: Research focuses on improving the chemical composition and properties of cement to enhance its performance and durability.
Biology: Studies explore the use of cement in bone repair and dental applications due to its biocompatibility and mechanical properties.
Medicine: Investigations into the use of cement-based materials for drug delivery systems and as scaffolds for tissue engineering.
Wirkmechanismus
The primary mechanism by which Portland cement exerts its effects is through the hydration process. When mixed with water, the cement particles react to form calcium silicate hydrate and calcium hydroxide. These compounds interlock and form a solid matrix, providing the material with its strength and durability. The molecular targets involved in this process include the calcium and silica components, which undergo chemical reactions to form the binding phases .
Vergleich Mit ähnlichen Verbindungen
Portland cement can be compared with other similar compounds used in construction, such as:
Calcium Aluminate Cement: Known for its rapid setting time and high resistance to chemical attack.
Magnesium Phosphate Cement: Noted for its quick setting and high early strength.
Geopolymer Cement: An environmentally friendly alternative that uses industrial byproducts and has lower carbon dioxide emissions during production.
Portland cement is unique due to its widespread availability, cost-effectiveness, and well-established performance in various construction applications.
Eigenschaften
CAS-Nummer |
94135-87-2 |
|---|---|
Molekularformel |
C22H32N2O8 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI-Schlüssel |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


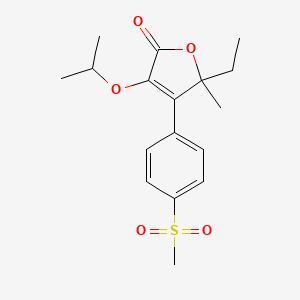


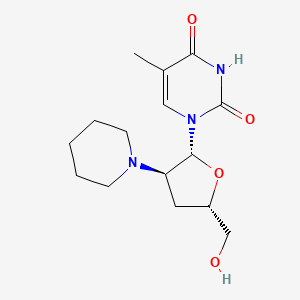
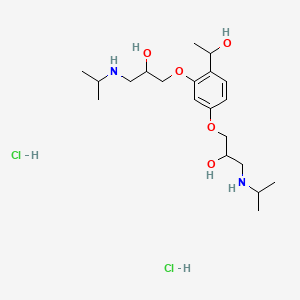
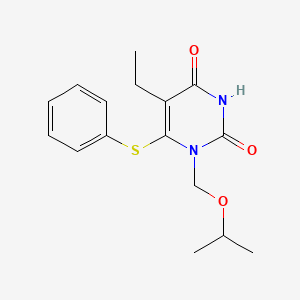
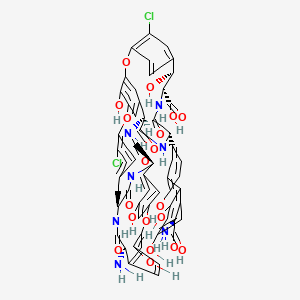
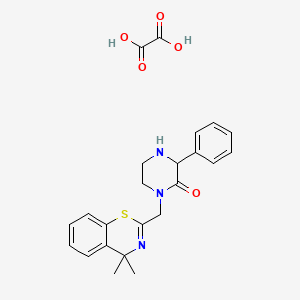
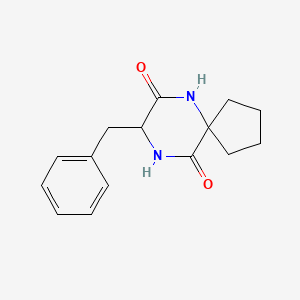

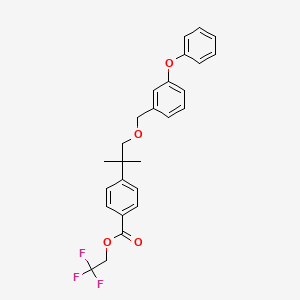
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
